![molecular formula C19H21N7O3S B2628702 Ethyl 4-(2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetyl)piperazine-1-carboxylate CAS No. 868968-39-2](/img/structure/B2628702.png)
Ethyl 4-(2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetyl)piperazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-(2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetyl)piperazine-1-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a pyridine ring, a triazole ring, and a pyridazine ring, which are fused together, along with a piperazine ring and an ester functional group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetyl)piperazine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Triazole Ring: The synthesis begins with the formation of the triazole ring by reacting a suitable hydrazine derivative with a nitrile compound under acidic or basic conditions.
Formation of the Pyridazine Ring: The triazole intermediate is then reacted with a suitable dicarbonyl compound to form the pyridazine ring through a cyclization reaction.
Thioacetylation: The resulting triazolo[4,3-b]pyridazine compound is then subjected to thioacetylation using a suitable thiol reagent, such as thioglycolic acid, under basic conditions.
Piperazine Carboxylation: The final step involves the reaction of the thioacetylated intermediate with ethyl piperazine-1-carboxylate under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetyl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the ester group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Alkyl halides, acyl chlorides, amines, under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound belongs to the class of 1,2,4-triazoles and pyridazines, which are known for their diverse pharmacological activities. The structural features of Ethyl 4-(2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetyl)piperazine-1-carboxylate suggest potential as an anti-tubercular agent. Research has indicated that derivatives of triazoles exhibit significant activity against Mycobacterium tuberculosis, with some compounds showing IC50 values as low as 1.35 μM .
Case Study: Anti-Tubercular Activity
A study synthesized various triazole derivatives and evaluated their anti-tubercular properties. Among these, certain compounds demonstrated promising inhibitory concentrations against Mycobacterium tuberculosis H37Ra, indicating the potential for further development of triazole-based therapies .
Antimicrobial Properties
The 1,2,4-triazole moiety is recognized for its broad-spectrum antimicrobial activity. Compounds that incorporate this structure have been shown to possess efficacy against various bacterial strains including Staphylococcus aureus and Escherichia coli. The structure of this compound may provide a scaffold for developing new antimicrobial agents .
Case Study: Antibacterial Activity
Research has highlighted the antibacterial potential of triazole derivatives. For instance, a series of compounds exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics against resistant strains . This suggests that this compound could be a candidate for further studies in antibacterial drug development.
Cancer Therapeutics
Triazole derivatives have also been explored for their anticancer properties. The compound's structure may allow it to interact with specific biological targets involved in cancer progression. Studies have shown that similar compounds can inhibit kinase activity associated with tumor growth .
Case Study: Kinase Inhibition
A related study demonstrated that certain triazole derivatives inhibited the MET kinase with IC50 values in the nanomolar range and showed effective tumor growth inhibition in xenograft models . This indicates the potential for this compound to be developed as a targeted cancer therapy.
Neuropharmacology
There is evidence suggesting that triazole derivatives can act as positive allosteric modulators of neurotransmitter receptors. This could position this compound as a candidate for neuropharmacological applications .
Mechanism of Action
The mechanism of action of Ethyl 4-(2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetyl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound is known to interact with various enzymes and receptors, including kinases and proteases, which play crucial roles in cellular signaling and metabolism.
Pathways Involved: It can modulate pathways involved in cell proliferation, apoptosis, and inflammation, making it a potential candidate for therapeutic applications.
Comparison with Similar Compounds
Ethyl 4-(2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetyl)piperazine-1-carboxylate can be compared with other similar compounds, such as:
Triazolothiadiazines: These compounds share a similar triazole ring structure and exhibit similar pharmacological activities.
Indole Derivatives: Indole derivatives also possess heterocyclic ring systems and are known for their biological activities.
Thiadiazoles: These compounds have a thiadiazole ring and are studied for their antimicrobial and anticancer properties.
The uniqueness of this compound lies in its specific combination of rings and functional groups, which confer distinct chemical and biological properties.
Biological Activity
Ethyl 4-(2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetyl)piperazine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound has a complex structure characterized by multiple functional groups that contribute to its biological activity. The molecular formula is C17H20N6O2S, with a molar mass of approximately 372.45 g/mol. The structure includes a piperazine ring, which is known for enhancing the solubility and bioavailability of drugs.
Antimicrobial Activity
Research indicates that derivatives of triazolopyridine compounds exhibit significant antimicrobial properties. This compound has been shown to possess antibacterial and antifungal activities. In vitro studies demonstrate efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli , as well as fungal pathogens like Candida albicans .
Anticancer Potential
The compound's triazolo-pyridazine moiety has been linked to anticancer activity. Studies have shown that it can induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators. Notably, it has exhibited cytotoxic effects against human cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer) .
Anti-inflammatory Effects
This compound also demonstrates anti-inflammatory properties. It has been reported to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This action suggests potential applications in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The presence of the triazole ring allows for interaction with various enzymes involved in metabolic pathways.
- Receptor Modulation : The compound may act on specific receptors, influencing signaling pathways related to inflammation and cancer cell proliferation.
- Reactive Oxygen Species (ROS) Generation : It may induce oxidative stress in target cells, leading to apoptosis.
Case Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial properties of several triazole derivatives, this compound was tested against standard strains. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli , showcasing its potential as an antibacterial agent .
Case Study 2: Cancer Cell Line Study
A recent investigation assessed the cytotoxic effects of this compound on various cancer cell lines. The results showed that at a concentration of 50 µM, the compound reduced cell viability by over 70% in both HeLa and MCF-7 cells after 48 hours of treatment .
Properties
IUPAC Name |
ethyl 4-[2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N7O3S/c1-2-29-19(28)25-10-8-24(9-11-25)17(27)13-30-16-6-5-15-21-22-18(26(15)23-16)14-4-3-7-20-12-14/h3-7,12H,2,8-11,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVJGIJUADLCJMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CSC2=NN3C(=NN=C3C4=CN=CC=C4)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N7O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.